molecular formula C15H11ClN4OS B2963977 N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226444-78-5

N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2963977
CAS No.: 1226444-78-5
M. Wt: 330.79
InChI Key: BCWNWBKZRCYNKA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H11ClN4OS and its molecular weight is 330.79. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Photosynthetic Electron Transport

Pyrazole derivatives, including compounds structurally similar to N-(2-chlorobenzyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, have been explored for their ability to inhibit photosynthetic electron transport. This research is valuable for developing new herbicides. A study showed that certain pyrazole derivatives exhibited inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone. These compounds' effectiveness suggests their potential as environmentally friendly herbicide alternatives (Vicentini et al., 2005).

Antimicrobial and Anticancer Activity

Synthesis of novel organic compounds based on pyrazine derivatives has been reported, with some showing significant antimicrobial and anticancer activities. For instance, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide demonstrated promising results against bacterial strains such as Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, as well as fungal strains including Candida albicans and Aspergillus niger. Its anticancer activity was evaluated against MDA-MB-231 breast cancer cells, highlighting the potential of pyrazine derivatives in medical applications (Senthilkumar et al., 2021).

Antimycobacterial Activity

Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids has uncovered compounds with significant activity against Mycobacterium tuberculosis. These studies indicate the potential of such derivatives in treating tuberculosis, with modifications to the molecules enhancing their potency and selectivity. The antimycobacterial properties of these compounds, along with their potential for increased lipophilicity and cellular permeability, make them promising candidates for further development (Gezginci et al., 1998).

Antifungal and Antibacterial Agents

Derivatives of pyrazole and thiazole have been synthesized and evaluated for their antimicrobial properties. Novel analogs showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for cytotoxic activity, indicating their potential as non-cytotoxic antibacterial agents at effective concentrations. Such research underscores the versatility of pyrazole and thiazole derivatives in developing new antimicrobial agents (Palkar et al., 2017).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c16-11-4-2-1-3-10(11)7-19-14(21)13-9-22-15(20-13)12-8-17-5-6-18-12/h1-6,8-9H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWNWBKZRCYNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.